

# A Comparative Guide to the Cost-Effectiveness of Dydrogesterone in Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dopastin*

Cat. No.: *B10823407*

[Get Quote](#)

For researchers and drug development professionals, selecting the appropriate therapeutic agent involves a multi-faceted evaluation of efficacy, safety, and economic viability. This guide provides an objective comparison of dydrogesterone against its primary alternative, micronized vaginal progesterone (MVP), for key clinical research applications, with a focus on cost-effectiveness. The data presented is synthesized from clinical trials and economic analyses to support informed decision-making in research and development settings.

## Comparative Efficacy and Clinical Outcomes

Dydrogesterone and micronized vaginal progesterone are frequently investigated for their roles in luteal phase support during Assisted Reproductive Technology (ART) cycles and in the management of threatened miscarriage. Clinical outcomes are comparable, with dydrogesterone demonstrating non-inferiority and, in some cases, advantages in patient administration and side-effect profiles.

A randomized controlled trial comparing oral dydrogesterone with MVP pessaries for luteal phase support in IVF cycles found statistically similar pregnancy and miscarriage rates between the two treatments.<sup>[1]</sup> Specifically, the clinical pregnancy rates were 32.1% for dydrogesterone versus 28.8% for MVP, and ongoing pregnancy rates were 26.4% and 23.1%, respectively.<sup>[1]</sup> Meta-analyses of randomized controlled trials corroborate these findings, suggesting that oral dydrogesterone provides at least similar reproductive outcomes to vaginal progesterone capsules.<sup>[2]</sup>

In the context of threatened miscarriage, systematic reviews and meta-analyses have indicated that hydrogesterone is effective in reducing the odds of miscarriage compared to standard care or placebo.[3][4][5] One meta-analysis reported a significant 47% reduction in the odds of miscarriage with hydrogesterone treatment.[3][5]

Table 1: Comparison of Clinical Efficacy in Luteal Phase Support (IVF Cycles)

| Outcome Metric                         | Oral Hydrogesterone          | Micronized Vaginal Progesterone (MVP) | Statistical Significance | Source(s) |
|----------------------------------------|------------------------------|---------------------------------------|--------------------------|-----------|
| Positive Pregnancy Test Rate           | 35.8%                        | 32.7%                                 | p > 0.05                 | [1]       |
| Clinical Pregnancy Rate                | 32.1%                        | 28.8%                                 | p > 0.05                 | [1]       |
| Ongoing Pregnancy Rate                 | 26.4%                        | 23.1%                                 | p > 0.05                 | [1]       |
| Miscarriage Rate                       | 9.2%                         | 9.4%                                  | p > 0.05                 | [1]       |
| Live Birth/Ongoing Pregnancy Rate (RR) | RR: 1.08 (95% CI: 0.92-1.26) | -                                     | Non-inferior             | [2]       |

Table 2: Comparison of Efficacy in Threatened Miscarriage

| Outcome Metric             | Oral Dydrogesterone      | Control (Placebo or No Treatment) | Statistical Significance | Source(s) |
|----------------------------|--------------------------|-----------------------------------|--------------------------|-----------|
| Miscarriage Rate           | 11.7%                    | 22.6%                             | p = 0.001                | [3][4]    |
| Odds Ratio for Miscarriage | 0.43 (95% CI: 0.26-0.71) | -                                 | Significant Reduction    | [4]       |
| Pregnancy Success Rate     | 95.9%                    | 86.3%                             | p = 0.037                | [3]       |

## Cost-Effectiveness Analysis

A direct, formal cost-effectiveness analysis calculating the Incremental Cost-Effectiveness Ratio (ICER) for dydrogesterone versus MVP is not extensively available in published literature. However, existing data on clinical equivalence and direct drug costs allow for a robust assessment.

A key randomized trial by Ikechabelu et al. not only confirmed the similar efficacy of oral dydrogesterone and MVP but also conducted a cost analysis. The study concluded that dydrogesterone is significantly less expensive than MVP pessaries.[\[1\]](#)[\[6\]](#) Given the comparable efficacy and lower cost, dydrogesterone presents a dominant or highly cost-effective alternative to MVP.[\[1\]](#) This is particularly relevant in the context of ART, where reducing the high cost of treatment is a priority.[\[1\]](#)

The following table is based on the findings that dydrogesterone is less costly while providing similar clinical outcomes.

Table 3: Cost and Cost-Effectiveness Profile

| Parameter              | Oral<br>Dydrogesterone | Micronized<br>Vaginal<br>Progesterone<br>(MVP) | Implication for<br>Cost-<br>Effectiveness                | Source(s) |
|------------------------|------------------------|------------------------------------------------|----------------------------------------------------------|-----------|
| Direct Medication Cost | Significantly Lower    | Higher                                         | Dydrogesterone is the cost-minimizing option.            | [1][6]    |
| Clinical Efficacy      | Equivalent             | Equivalent                                     | No trade-off in outcomes for lower cost.                 | [1][2]    |
| Patient Administration | Oral                   | Vaginal                                        | Oral route is often preferred for user-friendliness.     | [1]       |
| Dominance              | Dominant Strategy      | Dominated Strategy                             | Dydrogesterone is likely more effective and less costly. | [1]       |

## Experimental Protocols & Methodologies

To provide a framework for assessing cost-effectiveness in this domain, we detail the methodology used in robust economic evaluations of progestogens in early pregnancy, adapted from the PRISM trial's economic analysis.[7][8][9]

### Methodology for Cost-Effectiveness Analysis (Adapted from PRISM Trial)

- Study Design: An incremental cost-effectiveness analysis conducted alongside a multi-center randomized controlled trial.
- Population: Women with specific indications (e.g., early pregnancy bleeding, undergoing ART).

- Interventions: Dydrogesterone versus a comparator (e.g., micronized progesterone or placebo).
- Perspective: The analysis is typically conducted from a healthcare payer perspective (e.g., National Health Service) and may be expanded to a societal perspective.[\[8\]](#)
- Cost Measurement:
  - Direct Medical Costs: Include drug acquisition costs, costs of administration, monitoring (e.g., ultrasounds), and management of any complications or side effects.[\[7\]](#)
  - Healthcare Costs: Costs associated with miscarriage (spontaneous or with intervention), subsequent consultations, and costs related to pregnancy and birth.[\[7\]](#)
  - Personal Social Services Costs: If taking a broader perspective, this includes costs borne by social services related to maternal and infant care.
- Outcome Measurement: The primary outcome for the cost-effectiveness analysis is typically a clinical endpoint, such as live birth at  $\geq 34$  weeks of gestation.[\[8\]](#)[\[9\]](#)
- Analysis:
  - Incremental Cost-Effectiveness Ratio (ICER): The ICER is calculated as the difference in mean costs between the intervention and control groups, divided by the difference in mean effects (outcomes). The formula is:  $ICER = (Cost_{Dydrogesterone} - Cost_{Comparator}) / (Effect_{Dydrogesterone} - Effect_{Comparator})$
  - The result is expressed as cost per additional live birth.[\[8\]](#)[\[9\]](#)
  - Sensitivity Analysis: Probabilistic and deterministic sensitivity analyses are performed to account for uncertainty in the model parameters and to assess the robustness of the results.

## Visualizations: Workflows and Decision Models

The following diagrams, created using the DOT language, illustrate the workflows and logical relationships inherent in the cost-effectiveness assessment of dydrogesterone.

## Experimental Workflow for Comparative Analysis

The diagram below outlines the typical workflow for a clinical trial comparing dydrogesterone to a comparator, from patient recruitment to final data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for a randomized trial assessing dydrogesterone.

## Decision-Analytic Model for Cost-Effectiveness

This decision tree illustrates the pathways and outcomes for a hypothetical patient cohort treated with either dydrogesterone or a comparator, forming the basis of a cost-effectiveness model.



[Click to download full resolution via product page](#)

Caption: Decision tree for cost-effectiveness modeling.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral dydrogesterone vs. vaginal progesterone capsules for luteal-phase support in women undergoing embryo transfer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progestogen therapy in threatened miscarriage and unexplained recurrent pregnancy loss: Recommendations by the Thai interest group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Oral Dydrogesterone and Vaginal Progesterone on Threatened Abortion: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Health economic analysis - Progesterone to prevent miscarriage in women with early pregnancy bleeding: the PRISM RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cost-effectiveness of progesterone in preventing miscarriages in women with early pregnancy bleeding: an economic evaluation based on the PRISM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cost-effectiveness of progesterone in preventing miscarriages in women with early pregnancy bleeding: an economic evaluation based on the PRISM trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Cost-Effectiveness of Dydrogesterone in Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10823407#assessing-the-cost-effectiveness-of-dydrogesterone-in-research-settings>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)